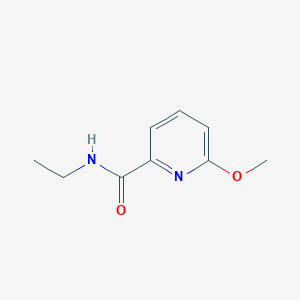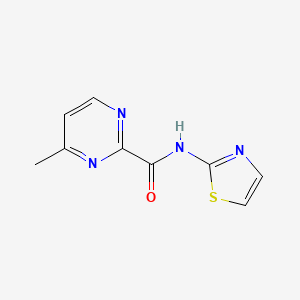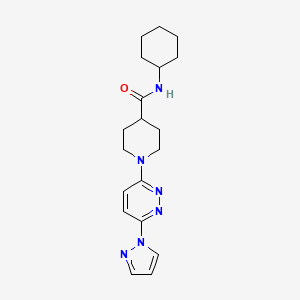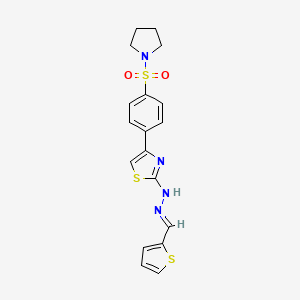
N-ethyl-6-methoxypyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-6-methoxypyridine-2-carboxamide is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.21 . The IUPAC name for this compound is N-ethyl-6-methoxypicolinamide .
Molecular Structure Analysis
The InChI code for N-ethyl-6-methoxypyridine-2-carboxamide is1S/C9H12N2O2/c1-3-10-9(12)7-5-4-6-8(11-7)13-2/h4-6H,3H2,1-2H3,(H,10,12) . This indicates the presence of a pyridine ring with a methoxy group at the 6th position and a carboxamide group at the 2nd position .
Scientific Research Applications
Urease Inhibition
N-ethyl-6-methoxypyridine-2-carboxamide has been investigated as a potential urease inhibitor. Urease is an enzyme produced by certain bacteria and plays a crucial role in the hydrolysis of urea to ammonia and carbon dioxide. Inhibition of urease activity is relevant in conditions such as gastric and duodenal cancer, where ureolytic bacteria are involved . Notably, some pyridine carboxamide derivatives, including N-ethyl-6-methoxypyridine-2-carboxamide, have demonstrated inhibitory action against urease. Further studies involving molecular docking and kinetic analyses have shed light on their binding modes and interactions with the enzyme .
Metabolomics and Pathological Outcomes
Pyridones, including N-ethyl-6-methoxypyridine-2-carboxamide, are oxidation products of nicotinamide and its derivatives. These compounds are relevant in metabolomics measurements and have been associated with pathological outcomes, particularly in acute kidney injury (AKI) . Understanding their biochemical pathways and potential implications can aid in disease management and drug development.
Safety and Hazards
properties
IUPAC Name |
N-ethyl-6-methoxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-10-9(12)7-5-4-6-8(11-7)13-2/h4-6H,3H2,1-2H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNYYAJKESXKIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[[2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2360220.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methoxybenzoate](/img/structure/B2360223.png)

![5-[(3-Fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360225.png)
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2360226.png)

![(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2360229.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2360231.png)



![(E)-N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2360239.png)